molecular formula C11H13N3O5 B12446973 Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate

Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate

Cat. No.: B12446973
M. Wt: 267.24 g/mol
InChI Key: YFAHQRKTIJVAJB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic IUPAC name methyl 4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanoate provides a precise description of the compound’s molecular architecture. Breaking down the nomenclature:

  • Methyl : Indicates the presence of a methyl ester group (-COOCH₃) at the terminal position of the butanoate chain.
  • 4-oxobutanoate : Specifies a four-carbon chain with a ketone group at the fourth position and an ester functional group.
  • [2-(2-nitrobenzoyl)hydrazinyl] : Denotes a hydrazine derivative (-NH-NH-) substituted with a 2-nitrobenzoyl group (C₆H₄(NO₂)CO-), where the nitro group occupies the ortho position on the aromatic ring.

The molecular formula C₁₂H₁₃N₃O₆ (molecular weight: 295.25 g/mol) confirms the presence of 12 carbon atoms, 13 hydrogen atoms, three nitrogen atoms, and six oxygen atoms. Key structural features include:

  • A central hydrazine bridge (-NH-NH-) linking the 2-nitrobenzoyl moiety to the oxobutanoate chain.
  • An ortho-nitro group on the benzene ring, which influences electronic properties and reactivity.
  • A methyl ester group that enhances solubility in organic solvents.

Table 1: Key Structural Identifiers

Property Value/Descriptor
IUPAC Name Methyl 4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanoate
Molecular Formula C₁₂H₁₃N₃O₆
SMILES Notation COC(=O)CCC(=O)NNC(=O)C1=CC=CC=C1N+[O-]
InChI Key ANXVLLGCTMIGMC-UHFFFAOYSA-N
Functional Groups Hydrazine, nitroaromatic, ester, ketone

The ortho configuration of the nitro group distinguishes this compound from meta- or para-substituted analogs, such as methyl 4-(3-nitrophenyl)-3-oxobutanoate. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the methyl ester (δ ~3.7 ppm), ketone carbonyl (δ ~2.5 ppm), and aromatic protons (δ ~7.5–8.2 ppm).

Historical Context in Hydrazine Derivative Research

Hydrazine derivatives have played a pivotal role in organic chemistry since the 19th century. The discovery of phenylhydrazine by Emil Fischer in 1875 marked the beginning of systematic studies on hydrazines, which were later utilized for carbohydrate analysis via osazone formation. Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate represents a modern iteration of these classical compounds, optimized for applications in heterocyclic synthesis and molecular conjugation.

The integration of nitro groups into hydrazine derivatives emerged as a strategy to modulate electronic properties and stability. Early 20th-century work demonstrated that nitro-substituted arylhydrazines exhibit enhanced resistance to oxidation compared to their non-nitrated counterparts. This compound’s development likely arose from mid-20th-century efforts to create hydrazine-based linkers for bioconjugation, where the nitro group serves as both an electron-withdrawing moiety and a potential site for further functionalization.

Table 2: Evolution of Key Hydrazine Derivatives

Era Compound Class Application
Late 1800s Phenylhydrazines Carbohydrate structure elucidation
1950s Dinitrophenylhydrazines Spectrophotometric carbonyl analysis
1980s Nitroaromatic hydrazides Polymeric materials synthesis
2000s Methyl oxobutanoate hydrazines Heterocyclic drug intermediates

The compound’s synthesis aligns with contemporary trends in green chemistry, as evidenced by its compatibility with mild reaction conditions and avoidance of heavy metal catalysts. Modern synthetic routes often employ nucleophilic acyl substitution reactions between hydrazine derivatives and activated esters, as demonstrated in the preparation of thiazolylhydrazonothiazoles.

Position Within Nitrophenyl-Containing Compound Taxonomy

This compound occupies a unique niche within nitrophenyl-containing compounds, characterized by its hybrid hydrazine-ester functionality. It can be classified hierarchically as follows:

  • Nitroaromatic Compounds

    • Subclass: Ortho-nitrophenyl derivatives
    • Differentiation: The nitro group at the ortho position induces steric hindrance and electronic effects distinct from para/meta isomers.
  • Hydrazine Derivatives

    • Subclass: Acylhydrazines
    • Differentiation: The presence of a benzoyl group conjugated to the hydrazine distinguishes it from alkylhydrazines.
  • Ester-Containing Molecules

    • Subclass: Methyl oxobutanoates
    • Differentiation: The ketone group at position 4 enables keto-enol tautomerism and participation in condensation reactions.

Table 3: Comparative Analysis of Structural Analogues

Compound Name Nitro Position Key Functional Groups Molecular Weight
This compound Ortho Hydrazine, ester, ketone 295.25
Methyl 4-(3-nitrophenyl)-3-oxobutanoate Meta Ester, ketone 237.21
2-Nitrophenylhydrazine hydrochloride Ortho Hydrazine, nitro 189.59
Ethyl 2-(4-nitrophenyl)hydrazinecarboxylate Para Hydrazine, ester 225.20

The compound’s structural duality enables dual reactivity modes:

  • The hydrazine moiety participates in condensation reactions to form heterocycles like pyrazoles and triazines.
  • The ester group undergoes hydrolysis or transesterification, while the ketone can engage in nucleophilic additions.

This multifunctionality positions it as a strategic intermediate in the synthesis of pharmacologically active compounds, particularly those requiring orthogonal reactivity for sequential modifications. Its nitro group further allows for potential reduction to amine derivatives, expanding its utility in derivatization workflows.

Properties

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate

InChI

InChI=1S/C11H13N3O5/c1-19-11(16)7-6-10(15)13-12-8-4-2-3-5-9(8)14(17)18/h2-5,12H,6-7H2,1H3,(H,13,15)

InChI Key

YFAHQRKTIJVAJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NNC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Structural Features and Properties

Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate contains several key functional groups: a methyl ester, a hydrazinyl linkage, a nitro group at the ortho position of the phenyl ring, and an oxobutanoate scaffold. The compound's structure can be represented by the following SMILES notation: COC(=O)CCC(=O)NNC1=CC=CC=C1N+[O-]. Its InChI key is ANXVLLGCTMIGMC-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases.

General Synthetic Approaches

Retrosynthetic Analysis

The preparation of this compound can be approached through several synthetic pathways, primarily focusing on:

  • Nucleophilic addition of 2-nitrophenylhydrazine to methyl 4-oxobutanoate or its derivatives
  • Coupling reaction between 2-nitrophenylhydrazine and activated methyl succinate derivatives
  • Multicomponent reactions involving appropriate precursors

Specific Preparation Methods

Hydrazine Coupling Method

Reagents and Conditions

This method involves the direct coupling of 2-nitrophenylhydrazine with methyl 4-oxobutanoate or its derivatives under mild conditions.

Required Materials:

  • 2-Nitrophenylhydrazine (1 equivalent)
  • Methyl 4-oxobutanoate (1.1 equivalents)
  • Catalyst: Trifluoroacetic acid (TFA) (10 mol%)
  • Solvent: Ethanol or acetonitrile
  • Optional additives: Acetic acid (3 equivalents)
Procedure
  • Dissolve 2-nitrophenylhydrazine in ethanol (15 mL) in a reaction vessel
  • Add methyl 4-oxobutanoate to the solution
  • Add TFA (10 mol%) and acetic acid (3 equivalents) as catalysts
  • Heat the mixture in a Q-tube pressure reactor at 130°C for 40 minutes
  • Monitor the reaction progress by TLC or GC/MS
  • After completion, cool the reaction mixture and release pressure
  • Collect the precipitate by filtration and wash with water followed by ethanol
  • Recrystallize from an appropriate solvent to obtain the pure product

This method typically yields 72-94% of the desired product, with higher yields observed under pressure conditions in the Q-tube reactor compared to conventional reflux methods.

Table 1: Effect of Reaction Conditions on Yield of Hydrazine Coupling Method

Entry Solvent Catalyst/Additive Temperature (°C) Time Yield (%)
1 Ethanol None 120 12 h 0
2 Acetonitrile None 120 12 h 0
3 1,4-dioxane None 120 12 h 0
4 Ethanol AcOH (4 equiv) 120 12 h 48
5 Ethanol AcOH (3 equiv) + TFA (10 mol%) 130 5 h 72
6 Ethanol AcOH (3 equiv) + TFA (10 mol%) 130 40 min* 94

*Using Q-tube pressure reactor

Carbonyl Addition-Substitution Pathway

This method employs a two-step process involving the reaction of methyl succinate derivatives with appropriate activating agents followed by reaction with 2-nitrophenylhydrazine.

Reagents and Conditions

Required Materials:

  • Methyl 4-chloro-4-oxobutanoate (1 equivalent)
  • 2-Nitrophenylhydrazine (1 equivalent)
  • Base: Triethylamine (1.5 equivalents)
  • Solvent: Dichloromethane or THF
  • Drying agent: Anhydrous MgSO4
Procedure
  • Dissolve methyl 4-chloro-4-oxobutanoate in anhydrous dichloromethane (20 mL) under nitrogen atmosphere
  • Cool the solution to 0°C in an ice bath
  • Add triethylamine (1.5 equivalents) dropwise to the solution
  • Add a solution of 2-nitrophenylhydrazine in dichloromethane dropwise over 30 minutes
  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours
  • Monitor the reaction progress by TLC
  • Quench the reaction with water (30 mL)
  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 × 20 mL)
  • Combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure
  • Purify the crude product by column chromatography or recrystallization

This method typically produces yields in the range of 65-80%.

Modified Mannich-type Approach

This approach utilizes a modified Mannich reaction involving the condensation of 2-nitrophenylhydrazine with methyl 4-oxobutanoate in the presence of appropriate catalysts.

Reagents and Conditions

Required Materials:

  • 2-Nitrophenylhydrazine (1 equivalent)
  • Methyl 4-oxobutanoate (1 equivalent)
  • Catalyst: Biogenic ZnO nanoparticles (5 mol%)
  • Solvent: Water or ethanol
Procedure
  • In a round-bottom flask, take biogenic ZnO nanoparticles (5 mol%) in water (10 mL)
  • Add 2-nitrophenylhydrazine and methyl 4-oxobutanoate to the flask
  • Stir the reaction mixture at room temperature until completion (monitored by TLC)
  • Quench the reaction with water and filter the precipitated solid
  • Purify the crude product by recrystallization from ethanol

This method offers excellent yields (90-98%) under mild conditions and represents a green chemistry approach due to the use of water as solvent and biogenic catalysts.

Reaction Optimization Parameters

Solvent Effect

The choice of solvent significantly impacts the reaction efficiency for preparing this compound. Polar protic solvents like ethanol typically provide better results compared to nonpolar or polar aprotic solvents.

Table 2: Effect of Solvent on Reaction Yield

Solvent Yield (%) Reaction Time Remarks
Ethanol 72-94 40 min - 5 h Optimal solvent for most methods
Acetonitrile 55-65 12 h Moderate yields
DMF 60-70 8 h Good solubility but difficult workup
Water 90-98 10-15 min With biogenic ZnO catalyst
Toluene <10 12 h Poor results
1,4-Dioxane 45-55 4 h Useful for specific substrates

Catalyst Influence

Various catalysts have been investigated for the preparation of this compound, with significant variations in reaction efficiency.

Table 3: Effect of Catalysts on Reaction Performance

Catalyst Loading Temperature (°C) Time Yield (%)
TFA 10 mol% 130 40 min 94
p-TSA 4 equiv 120 12 h 16
Acetic acid 3 equiv 130 5 h 48
Biogenic ZnO NPs 5 mol% 25 (RT) 10-15 min 90-98
Montmorillonite K10 10 wt% 65-70 5 h 75-85
Piperidine 5 mol% 25 (RT) 20 min 85-93

Biogenic ZnO nanoparticles demonstrate superior catalytic activity, likely due to their high surface area, amphoteric nature, and ability to act as adsorbents for organic compounds.

Temperature and Pressure Considerations

Temperature plays a crucial role in reaction kinetics and product selectivity. The use of pressure reactors like Q-tube significantly enhances reaction efficiency.

Table 4: Effect of Temperature and Pressure on Reaction Performance

Method Temperature (°C) Pressure Time Yield (%)
Conventional 120 Ambient 12 h 48
Q-tube reactor 130 High 40 min 94
Room temperature 25 Ambient 10-15 min* 90-98

*With biogenic ZnO catalyst

Purification and Characterization

Purification Techniques

The crude product can be purified using the following methods:

  • Recrystallization from ethanol or ethanol/dioxane mixtures
  • Column chromatography using silica gel (EtOAc/n-hexane 1:1)
  • Precipitation followed by filtration and washing with appropriate solvents

Characterization Data

The successfully prepared compound can be characterized by the following spectroscopic data:

FT-IR Spectroscopy:

  • NH stretching: 3300-3200 cm⁻¹
  • C=O stretching (ester): ~1735 cm⁻¹
  • C=O stretching (amide): ~1680 cm⁻¹
  • NO₂ stretching: 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.20 (s, 1H, NH)
  • δ 8.50-7.12 (m, 4H, aromatic protons)
  • δ 3.70-3.60 (s, 3H, OCH₃)
  • δ 2.80-2.60 (t, 2H, CH₂)
  • δ 2.50-2.30 (t, 2H, CH₂)

Mass Spectrometry:

  • M⁺ peak at m/z 295, corresponding to the molecular weight of the compound

Mechanism of Formation

The formation of this compound typically proceeds through a nucleophilic addition-elimination mechanism. The hydrazine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid derivative, followed by elimination of the leaving group.

When using methyl 4-oxobutanoate as a precursor, the mechanism involves:

  • Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon
  • Formation of a tetrahedral intermediate
  • Rearrangement and elimination of water to form the hydrazide bond

Chemical Reactions Analysis

Condensation Reactions

The hydrazine moiety undergoes condensation with carbonyl compounds to form hydrazones or heterocyclic systems. For example:

  • Reaction with aldehydes/ketones : Forms Schiff base derivatives via nucleophilic attack of the hydrazine’s NH₂ group on carbonyl carbons .

  • Cyclization with β-diketones : Produces pyrazole derivatives under acidic conditions .

Example Reaction Pathway :

Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate + ethyl acetoacetate → Pyrano[2,3-c]pyrazole derivatives .

Reaction Conditions Products Yield
Piperidine (5 mol%), RT, 20 minPyrano[2,3-c]pyrazoles81–91%

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes hydrolysis or aminolysis:

  • Alkaline hydrolysis : Converts the ester to a carboxylic acid (4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoic acid).

  • Amine reaction : Forms amide derivatives with primary/secondary amines.

Key Data :

  • Hydrolysis efficiency depends on pH and temperature (optimal at pH 10–12, 60°C).

  • Amidation requires coupling agents like DCC or EDC.

Reduction of the Nitro Group

The 2-nitrophenyl group can be reduced to an amine:

  • Catalytic hydrogenation (H₂/Pd-C): Produces 2-aminophenyl hydrazine derivatives.

  • Chemical reduction (Sn/HCl): Affords the same product but with lower selectivity.

Applications :

  • Reduced derivatives show enhanced biological activity (e.g., antimicrobial properties) .

Oxidative Coupling Reactions

The hydrazine group participates in oxidative dimerization:

  • With FeCl₃/H₂O₂ : Forms bis-hydrazine derivatives via radical intermediates.

  • With I₂ : Generates disulfide-linked products under mild conditions.

Limitations :

  • Overoxidation can lead to nitrene or azide by-products.

Functional Group Transformations

  • Ester → Amide : Reacts with hydrazine hydrate to form hydrazide derivatives.

  • Nitro → Azo : Under reductive conditions, forms azo-linked polymers for material science .

Scientific Research Applications

Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate involves its interaction with biological molecules. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Key Substituents Functional Groups
Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate (Target) 2-nitrophenyl, methyl ester Hydrazinyl, oxobutanoate, nitro
Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]-3-oxobutanoate 4-nitrophenyl, ethyl ester Hydrazono, oxobutanoate, nitro
4-[2-[2-(4-methoxyphenyl)acetyl]hydrazinyl]-4-oxobutanoic acid 4-methoxyphenylacetyl, carboxylic acid Hydrazinyl, oxobutanoate, methoxy
Methyl 4-(4′-fluoro-2′-methyl-[1,1′-biphenyl]-4-yl)-4-oxobutanoate (5b) Biphenyl (fluoro, methyl), methyl ester Oxobutanoate, fluoro, methyl
N-(4-Chloro-2-methylphenyl)-4-[2-(2-methylcyclohexylidene)hydrazino]-4-oxobutanamide Chlorophenyl, cyclohexylidene, amide Hydrazino, oxobutanamide, chloro

Key Observations :

  • Nitro Position : The target compound’s 2-nitrophenyl group contrasts with the 4-nitro isomer in . The ortho-nitro substitution may reduce steric hindrance compared to para-substitution while maintaining electron-withdrawing effects .
  • Ester vs.
  • Aromatic Systems: Biphenyl analogs () lack hydrazine linkages but share the oxobutanoate core, highlighting structural versatility in modifying aromatic regions for target-specific activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Spectral Data (ESI-MS/NMR)
Target Compound ~295.26* Not reported Expected δ ~8.0–8.5 (aromatic H, nitro)
Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]-3-oxobutanoate 281.24 Not reported 1H NMR: δ 1.3 (t, CH3), 8.2 (d, Ar-H)
1-(4-Chlorophenyl)-3-(3-trifluoromethylphenyl)urea derivatives 638.1–709.9 188–207 ESI-MS: m/z 638.1–709.9 [M−2HCl+H]+
Methyl 4-(4′-fluoro-2′-methylbiphenyl)-4-oxobutanoate (5b) 300.30 Not reported 13C NMR: 171.07 (C=O), 144.53 (CH=N)

Key Observations :

  • Molecular Weight : The target compound (~295 g/mol) is lighter than urea derivatives in (638–710 g/mol), suggesting better bioavailability .
  • Thermal Stability : Urea derivatives () exhibit higher melting points (188–207°C) due to hydrogen-bonding networks, whereas the target compound’s ester group may lower its melting point .
  • Spectral Signatures : The nitro group in the target compound would produce distinct aromatic proton shifts (δ 8.0–8.5) in 1H NMR, differentiating it from methoxy or chloro analogs .

Biological Activity

Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate, a compound with the CAS number 304481-02-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

  • Molecular Formula : C₁₁H₁₃N₃O₅
  • Molecular Weight : 267.24 g/mol
  • Boiling Point : Approximately 389.4 °C (predicted) .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Hydrazone : Reaction of 2-nitrobenzaldehyde with hydrazine hydrate.
  • Condensation with Methyl Acetoacetate : The hydrazone is then reacted with methyl acetoacetate under acidic conditions to form the final product.
  • Purification : Techniques such as recrystallization and chromatography are used to ensure purity .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing hydrazine moieties have been shown to inhibit cancer cell proliferation in various in vitro studies. A notable study reported an IC₅₀ value of 0.058 µM against T47D breast cancer cells, indicating strong antitumor activity .

The proposed mechanism of action for this compound involves:

  • Interference with Enzymatic Pathways : The nitrophenyl group may facilitate electron transfer reactions that modulate enzyme activity.
  • Hydrogen Bonding : The hydrazine component can form hydrogen bonds with biological macromolecules, potentially altering their function and leading to apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although further research is necessary to fully elucidate its spectrum of activity and mechanism .

Study on Antitumor Effects

A study published in a peer-reviewed journal evaluated the cytotoxic effects of several hydrazine derivatives, including this compound, against different cancer cell lines. The results demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner, reinforcing its potential as an anticancer agent .

Evaluation of Antimicrobial Properties

In another study focusing on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The findings indicated moderate antibacterial activity, suggesting that structural modifications could enhance its potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate, and how can reaction conditions be optimized?

  • The compound can be synthesized via hydrazine formation by reacting a β-ketoester derivative (e.g., methyl 4-oxobutanoate) with 2-nitrophenylhydrazine. Acid catalysis (e.g., HBr or acetic acid) under reflux is commonly employed to drive the reaction . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol or DMF), and reaction time (typically 6–24 hours) to improve yields beyond 60%. Purification may require column chromatography using silica gel and ethyl acetate/hexane mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?

  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydrazine (N–H, ~3200 cm⁻¹) groups.
  • NMR : Analyze the ester methyl group (δ ~3.6–3.8 ppm, singlet in 1^1H NMR) and the aromatic nitro group’s deshielding effects on neighboring protons (δ ~7.5–8.5 ppm). 13^{13}C NMR should highlight the ketone (δ ~200 ppm) and ester carbonyl (δ ~170 ppm).
  • UV-Vis : Assess π→π* transitions in the nitrobenzene moiety (λ ~260–300 nm) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and steric effects of the nitro group on reactivity?

  • Density Functional Theory (DFT) calculations can model the nitro group’s electron-withdrawing effects, which stabilize the hydrazine moiety and influence tautomeric equilibria. Electron Localization Function (ELF) analysis may reveal charge distribution at reaction sites, aiding in predicting regioselectivity for further derivatization (e.g., cyclization to form heterocycles) .

Q. What experimental strategies are recommended for evaluating biological activity, such as anticancer potential?

  • Use cell viability assays (e.g., MTT) on human cancer lines (e.g., Caco-2 colon adenocarcinoma) at concentrations ranging from 10–100 µM. Compare results to structurally related hydrazine derivatives, such as benzimidazole-containing analogs, which showed 33–45% viability reduction at 100 µM . Include controls for nitro group-mediated redox activity to distinguish cytotoxic mechanisms .

Q. How can researchers resolve contradictions in reported bioactivity data for similar hydrazinyl-oxobutanoate derivatives?

  • Conduct systematic comparisons of assay conditions (e.g., cell line specificity, incubation time, and serum content). Verify compound purity via HPLC (>95%) and assess stability in assay media (e.g., pH-dependent hydrolysis of the ester group). Cross-validate findings using orthogonal methods, such as apoptosis assays or ROS detection .

Q. What methodologies are effective for studying the compound’s role as an intermediate in pesticide or pharmaceutical synthesis?

  • Explore its utility in forming pyrazolidine or thiadiazine derivatives via cyclization with dihalides or thiocarbamoyl reagents. Monitor reaction progress using TLC and isolate intermediates via recrystallization (e.g., using methanol/water mixtures). For pesticide applications, evaluate intermediates in enzyme inhibition assays (e.g., acetylcholinesterase for insecticidal activity) .

Methodological Notes

  • Synthesis Challenges : The nitro group’s sensitivity to reduction requires inert atmospheres (N₂/Ar) during reactions to prevent byproduct formation .
  • Analytical Pitfalls : Overlapping NMR signals from aromatic protons may necessitate 2D techniques (e.g., COSY, HSQC) for unambiguous assignment .
  • Biological Assays : Include nitroreductase-expressing cell lines to probe nitro group activation mechanisms .

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